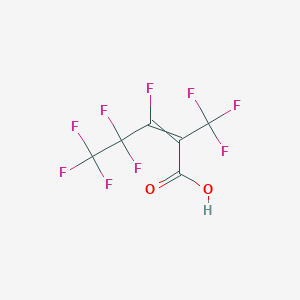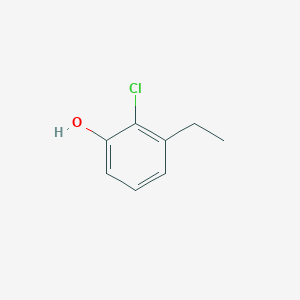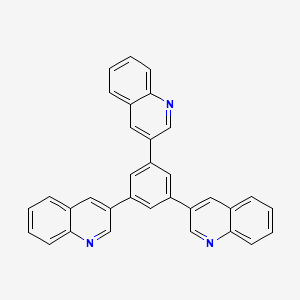
Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 3,3’,3’'-(1,3,5-benzenetriyl)tris- is a complex organic compound with a unique structure that includes three quinoline units connected to a central benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 3,3’,3’'-(1,3,5-benzenetriyl)tris- typically involves the condensation of quinoline derivatives with a benzene tricarboxylic acid or its derivatives. One common method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the quinoline rings . Catalysts such as heteropolyacids or phosphotungstic acid are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave irradiation or solvent-free conditions to enhance yield and reduce environmental impact . The use of recyclable catalysts and one-pot reactions are also common practices in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 3,3’,3’'-(1,3,5-benzenetriyl)tris- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline units into hydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Quinoline, 3,3’,3’'-(1,3,5-benzenetriyl)tris- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and tuberculosis.
Industry: Utilized in the development of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Quinoline, 3,3’,3’'-(1,3,5-benzenetriyl)tris- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is similar to that of other quinoline-based compounds used as antibiotics .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single quinoline unit.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
Acridine: Contains three fused rings with nitrogen atoms in different positions.
Uniqueness
Quinoline, 3,3’,3’'-(1,3,5-benzenetriyl)tris- is unique due to its star-shaped structure, which provides distinct electronic and steric properties compared to simpler quinoline derivatives .
Properties
CAS No. |
831235-68-8 |
|---|---|
Molecular Formula |
C33H21N3 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-[3,5-di(quinolin-3-yl)phenyl]quinoline |
InChI |
InChI=1S/C33H21N3/c1-4-10-31-22(7-1)13-28(19-34-31)25-16-26(29-14-23-8-2-5-11-32(23)35-20-29)18-27(17-25)30-15-24-9-3-6-12-33(24)36-21-30/h1-21H |
InChI Key |
DNGWOBSPGKGNPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5N=C4)C6=CC7=CC=CC=C7N=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


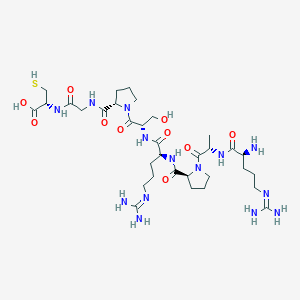
![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)
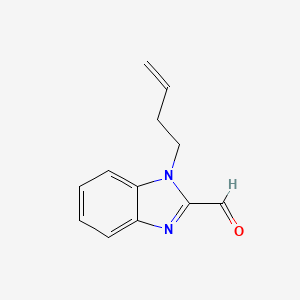
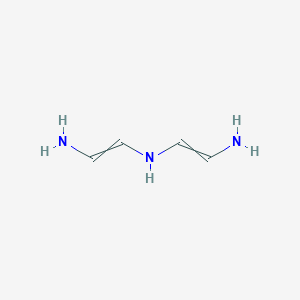
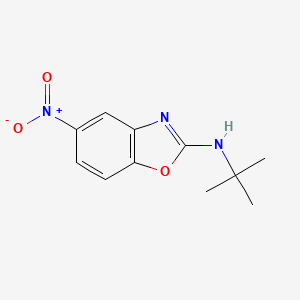

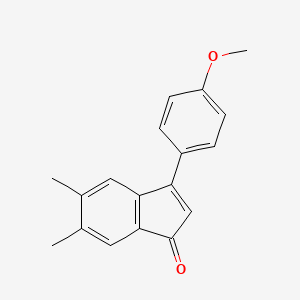
![Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-](/img/structure/B12522225.png)
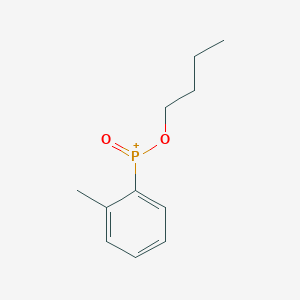
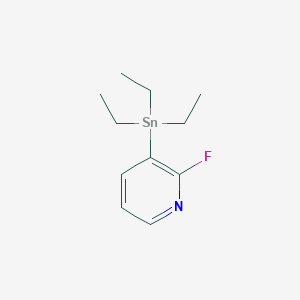
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
